molecular formula C17H12F3N3O2 B2460796 N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(trifluoromethyl)benzamide CAS No. 946256-30-0

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(trifluoromethyl)benzamide

Cat. No.: B2460796
CAS No.: 946256-30-0
M. Wt: 347.297
InChI Key: JLYKWJOMDSGTKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(trifluoromethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidine core, which is a fused heterocyclic system, and a trifluoromethyl-substituted benzamide group. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.

Properties

IUPAC Name

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2/c1-10-14(16(25)23-9-5-4-8-13(23)21-10)22-15(24)11-6-2-3-7-12(11)17(18,19)20/h2-9H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYKWJOMDSGTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrido[1,2-a]pyrimidine core through cyclization reactions involving appropriate precursors. The trifluoromethylbenzamide moiety can be introduced via nucleophilic substitution or coupling reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific diseases or conditions.

    Industry: Its chemical properties may make it useful in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(trifluoromethyl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(trifluoromethyl)benzamide include other pyrido[1,2-a]pyrimidine derivatives and trifluoromethyl-substituted benzamides. Examples include:

  • N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-chlorobenzamide
  • N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methylbenzamide

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The trifluoromethyl group, in particular, can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Biological Activity

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(trifluoromethyl)benzamide is a heterocyclic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of acylamides and features a pyrido[1,2-a]pyrimidine core. Its structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C17H15F3N4O2
Molecular Weight 376.38 g/mol
CAS Number 904824-97-1

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives against both Gram-positive and Gram-negative bacteria, demonstrating that certain modifications enhance antibacterial activity. The minimum inhibitory concentration (MIC) values were determined for these compounds, revealing promising results against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through in vitro studies. For instance, derivatives containing the pyrido[1,2-a]pyrimidine framework have shown efficacy in inhibiting cancer cell proliferation. In particular, compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity against various cancer cell lines, suggesting that the trifluoromethyl group may play a crucial role in modulating biological activity .

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory effects. It has demonstrated potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The inhibition of AChE is particularly relevant for developing treatments for conditions like Alzheimer's disease .

Case Studies

  • Antimicrobial Evaluation : A series of related compounds were synthesized and tested against various microbial strains. The results indicated that specific structural modifications led to increased antibacterial activity. For example, compounds with a 5-(2-furanyl) substitution showed significant potency against Mycobacterium tuberculosis .
  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects of pyrido[1,2-a]pyrimidine derivatives on cancer cell lines, several compounds exhibited IC50 values in the micromolar range, indicating strong growth inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.